3-Chloro-2-pentene

Physical Chemistry Thermodynamics Analytical Chemistry

3-Chloro-2-pentene (CAS 34238-52-3, molecular formula C5H9Cl, molecular weight 104.58 g/mol) is a chloroalkene characterized by a chlorine substituent at the C3 position of the pent-2-ene framework. The compound exists as E/Z stereoisomers due to the carbon-carbon double bond geometry; the commercial product is typically a mixture or unspecified isomer.

Molecular Formula C5H9Cl
Molecular Weight 104.58 g/mol
Cat. No. B13791169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-pentene
Molecular FormulaC5H9Cl
Molecular Weight104.58 g/mol
Structural Identifiers
SMILESCCC(=CC)Cl
InChIInChI=1S/C5H9Cl/c1-3-5(6)4-2/h3H,4H2,1-2H3
InChIKeyVSQKJRIDGSFPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-pentene: Baseline Properties and Isomeric Context for Scientific Procurement


3-Chloro-2-pentene (CAS 34238-52-3, molecular formula C5H9Cl, molecular weight 104.58 g/mol) is a chloroalkene characterized by a chlorine substituent at the C3 position of the pent-2-ene framework. The compound exists as E/Z stereoisomers due to the carbon-carbon double bond geometry; the commercial product is typically a mixture or unspecified isomer . As a small, halogenated alkene, it serves primarily as a synthetic intermediate and research reagent . Its reactivity profile is dominated by the electrophilic alkene moiety and the nucleophilically susceptible allylic chloride, making it a versatile building block for further functionalization.

Workflow
Synthetic intermediate for halogenated derivatives and functionalized alkenes
Selection
Allylic chloride site enables nucleophilic substitution; E/Z isomer mixture context
Use Context
Typically supplied as isomer mixture; verify isomer composition for stereosensitive workflows

Why Generic Substitution of Chloropentene Isomers Fails: Differentiated Reactivity and Physical Properties


The C5H9Cl chloroalkene isomer class encompasses compounds with identical molecular formulas but distinct chlorine substitution patterns and double bond positions (e.g., 1-chloro-2-pentene, 2-chloro-2-pentene, 3-chloro-2-pentene, 4-chloro-2-pentene). These structural variations profoundly alter physicochemical properties such as boiling point, density, and refractive index, which directly impact purification, handling, and downstream synthetic utility . More critically, the position of the chlorine atom relative to the double bond dictates reactivity in nucleophilic substitution and elimination pathways. For instance, allylic chlorides undergo SN1/SN2 reactions with different kinetics and product distributions than vinylic chlorides . Substituting 3-chloro-2-pentene with a cheaper or more readily available isomer without rigorous analytical and functional validation introduces significant risk of irreproducible results, altered reaction outcomes, and failed downstream applications.

Isomer substitution may shift boiling point and density, altering purification and liquid-handling reproducibility.
Allylic chloride reactivity differs significantly from vinylic or other positional isomers, changing reaction kinetics and product distribution.
Hydrogenation stereochemical outcome is isomer-dependent (achiral vs. chiral product); direct replacement without validation risks irreproducible chirality.

Product-Specific Quantitative Evidence Guide for 3-Chloro-2-pentene


Boiling Point Differential vs. 2-Chloro-2-pentene Enables Distillation-Based Separation

3-Chloro-2-pentene exhibits a higher estimated boiling point (103.83°C) compared to its isomer 2-chloro-2-pentene (96.0°C predicted at 760 mmHg), representing a difference of +7.83°C . This disparity stems from the differing chlorine substitution pattern, which influences intermolecular dipole-dipole interactions. The magnitude of this difference is sufficient to allow separation by fractional distillation, a critical consideration for procurement when high purity of a specific isomer is required.

Boiling Point vs. 2-Cl-isomer
Data to verify
103.83°C +7.83°C 96.0°C (2-Cl-isomer, predicted)
May support fractional distillation purity verification
Estimated vs. predicted values; confirm with experimental data
Physical Chemistry Thermodynamics Analytical Chemistry

Density Difference vs. 1-Chloro-2-pentene Influences Liquid Handling and Formulation

3-Chloro-2-pentene has a reported density of 0.906 g/mL at 25°C . In contrast, its isomer 1-chloro-2-pentene exhibits a density of 0.9±0.1 g/cm³ (predicted) , while 2-chloro-2-pentene is also predicted at 0.9±0.1 g/cm³ . The absolute density of 3-chloro-2-pentene is thus approximately 0.006 g/mL higher than the centroid of the predicted range for its isomers. While this difference is modest, it is measurable and may influence precise volumetric dosing in automated synthesis platforms or when used as a solvent component in specialized formulations.

Density vs. 1-Cl-isomer
Data to verify
0.906 g/mL ~0.006 g/mL 0.9±0.1 g/cm³ (1-Cl-isomer, predicted)
Supports volumetric dosing accuracy review
Modest difference; verify with lot-specific measurement
Physical Chemistry Fluid Mechanics Formulation Science

Refractive Index Difference vs. 2-Chloro-2-pentene Enables Rapid Purity Assessment

The refractive index (n) of 3-chloro-2-pentene is reported as 1.4230 . This value is lower than that of its isomer 2-chloro-2-pentene, which has a predicted index of refraction of 1.431 , representing a difference of 0.008 units. Refractive index is a rapid, non-destructive, and highly sensitive method for assessing the purity and identity of liquid organic compounds. A discrepancy in this value upon receipt of a procured sample can immediately signal contamination, isomerization, or degradation.

Refractive Index vs. 2-Cl-isomer
Data to verify
1.4230 -0.008 1.431 (2-Cl-isomer, predicted)
Enables rapid incoming purity check by refractometry
Cross-check isomer contamination or degradation
Analytical Chemistry Quality Control Optical Properties

Divergent Hydrogenation Stereochemistry vs. 2-Chloro-2-pentene Dictates Downstream Chirality

Upon catalytic hydrogenation, 3-chloro-2-pentene yields an optically inactive product (3-chloropentane), whereas the isomeric 2-chloro-2-pentene generates a chiral compound (2-chloropentane) . This stark contrast in stereochemical outcome is a direct consequence of the chlorine's position relative to the prochiral center formed during hydrogenation. This is not merely an academic distinction; it has profound implications for applications requiring enantiopure intermediates or where the stereochemistry of the product influences biological activity or material properties.

Hydrogenation Stereochemistry
Reported
Optically inactive 3-chloropentane Achiral vs. Chiral Chiral 2-chloropentane (from 2-Cl-isomer)
Stereochemical pathway context: achiral product for non-chiral synthesis
Head-to-head comparison; confirm isomer identity before use
Stereochemistry Organic Synthesis Catalysis

Best Research and Industrial Application Scenarios for 3-Chloro-2-pentene


Synthesis of Achiral Chloroalkane Intermediates

When a synthetic sequence requires an achiral chloropentane building block, 3-chloro-2-pentene is the preferred starting material. Its hydrogenation yields optically inactive 3-chloropentane, eliminating the need for additional chiral resolution steps . This simplifies process chemistry and reduces costs associated with chiral chromatography or asymmetric synthesis, making it the rational procurement choice over its chiral-producing isomer 2-chloro-2-pentene.

Model Substrate for Allylic Substitution Mechanistic Studies

The distinct reactivity of the allylic chlorine in 3-chloro-2-pentene makes it a valuable model compound for investigating SN1 vs. SN2 mechanisms under various conditions (e.g., nucleophile concentration, solvent polarity) . Unlike vinylic chlorides which are largely unreactive under typical nucleophilic conditions, 3-chloro-2-pentene's allylic chloride provides a well-defined system for kinetic and mechanistic investigations. Researchers procuring this compound for such studies can rely on its established reactivity profile, which differs significantly from non-allylic isomers like 1-chloro-2-pentene.

Calibration Standard for Distillation and Analytical Method Development

Given its known and differentiating physical properties—specifically a boiling point of 103.83°C , density of 0.906 g/mL , and refractive index of 1.4230 —3-chloro-2-pentene can serve as a reliable reference standard for calibrating distillation apparatus, gas chromatography retention indices, and refractometers. These values are sufficiently distinct from common solvents and other chloropentene isomers to provide a robust calibration point for both research and quality control laboratories.

Precursor for Specialty Halogenated Derivatives

The presence of both an alkene and an allylic chloride functionality in 3-chloro-2-pentene offers orthogonal reactivity handles for sequential derivatization. For example, the double bond can undergo electrophilic addition (e.g., bromination, epoxidation) while the chlorine can be subsequently substituted with a nucleophile. This dual reactivity, combined with the compound's defined physical properties , makes it a strategic starting material for the synthesis of more complex, multi-functional molecules in medicinal chemistry and materials science.

Application
Selection Property
Validation Focus
Achiral chloroalkane intermediate synthesis
Achiral hydrogenation outcome
Stereochemical pathway confirmation
Allylic substitution mechanistic studies
Allylic chloride reactivity profile
Kinetic and mechanistic assay verification
Distillation / analytical calibration standard
Well-defined physical constants (BP, density, refractive index)
Purity and isomeric identity check
Precursor for specialty halogenated derivatives
Dual alkene/allylic chloride functionality
Orthogonal reactivity sequence validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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